Welcome to the BenchChem Online Store!
molecular formula C14H12N2O3S B3264826 1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)- CAS No. 397842-89-6

1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-1-(phenylsulfonyl)-

Cat. No. B3264826
M. Wt: 288.32 g/mol
InChI Key: HOSWFCNOLCXXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08222416B2

Procedure details

To a solution of tetrabutylammonium bromide (1.05 g, 3.24 mmol) and 5-methoxy-1H-pyrrolo[2,3-b]pyridine (16 g, 108.1 mmol) in dichloromethane (300 mL) at 0° C. was added powdered sodium hydroxide (13 g, 324.3 mmol). The mixture was then stirred at 0° C. for 5 min. Then benzene sulfonyl chloride (18 mL, 140.54 mmol) was added to the above mixture slowly and the resulting mixture was stirred at 0° C. for 15 min before it was warmed to room temperature and stirred for 12 h. The mixture was filtered and the filtrate concentrated in vacuo and then washed with hexane to afford 1-benzenesulfonyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine (28.8 g, 93%) as a white solid: LC/MS m/e calcd for C14H12N2O3S [M+H]+ 289.33, observed 289.0.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH:11]=[CH:10][NH:9][C:6]2=[N:7][CH:8]=1.[OH-].[Na+].[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[C:14]1([S:20]([N:9]2[C:6]3=[N:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]3[CH:11]=[CH:10]2)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
COC=1C=C2C(=NC1)NC=C2
Name
Quantity
13 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.05 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 0° C. for 15 min before it
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.